molecular formula C10H12BrCl B14358124 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene CAS No. 92367-42-5

1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene

Cat. No.: B14358124
CAS No.: 92367-42-5
M. Wt: 247.56 g/mol
InChI Key: UTVOHQFZZCVKAP-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom and a 1-chloro-2-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chloro-2-methylpropan-2-yl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 4-(1-chloro-2-methylpropan-2-yl)phenol or 4-(1-chloro-2-methylpropan-2-yl)aniline.

    Oxidation: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzoic acid.

    Reduction: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzene.

Scientific Research Applications

1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene depends on the specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is unique due to the presence of both bromine and 1-chloro-2-methylpropan-2-yl substituents on the benzene ring

Properties

CAS No.

92367-42-5

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-bromo-4-(1-chloro-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C10H12BrCl/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3

InChI Key

UTVOHQFZZCVKAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1=CC=C(C=C1)Br

Origin of Product

United States

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